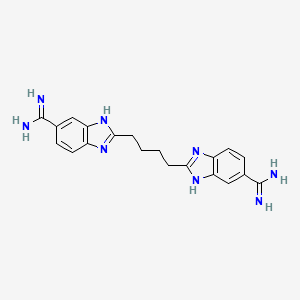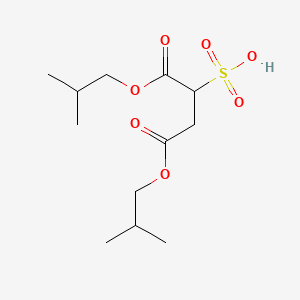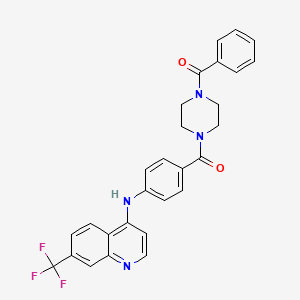
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- is a complex organic compound that belongs to the piperazine family Piperazines are a class of heterocyclic compounds containing two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several steps, including cyclization, substitution, and functional group modifications. One common method for synthesizing piperazine derivatives is the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine rings through the condensation of amines, isocyanides, and carbonyl compounds .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.
化学反応の分析
Types of Reactions
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine derivatives include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazine N-oxides, while reduction reactions may produce piperazine derivatives with reduced functional groups. Substitution reactions can lead to the formation of various substituted piperazines with different functional groups.
科学的研究の応用
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with cellular receptors and signaling pathways, leading to changes in cellular processes and functions .
類似化合物との比較
Similar Compounds
1-Benzoyl-4-(4-nitrophenyl)piperazine: Similar in structure but contains a nitrophenyl group instead of a quinolinyl group.
1-(4-Bromobenzoyl)-4-phenylpiperazine: Contains a bromobenzoyl group and a phenyl group, differing from the trifluoromethyl-quinolinyl structure.
Uniqueness
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- is unique due to the presence of the trifluoromethyl-quinolinyl group, which imparts distinct chemical properties and potential biological activities. This structural feature may enhance its binding affinity to specific molecular targets and increase its stability under various conditions .
特性
CAS番号 |
130292-75-0 |
|---|---|
分子式 |
C28H23F3N4O2 |
分子量 |
504.5 g/mol |
IUPAC名 |
phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H23F3N4O2/c29-28(30,31)21-8-11-23-24(12-13-32-25(23)18-21)33-22-9-6-20(7-10-22)27(37)35-16-14-34(15-17-35)26(36)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,32,33) |
InChIキー |
BUSKOMZDOWVPEO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



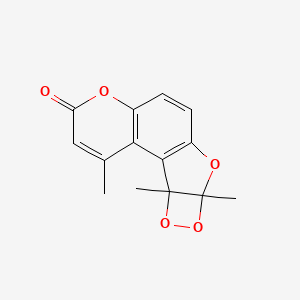
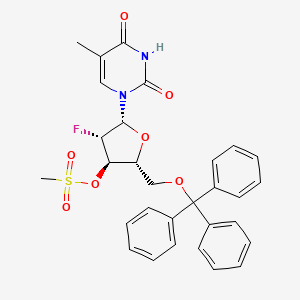
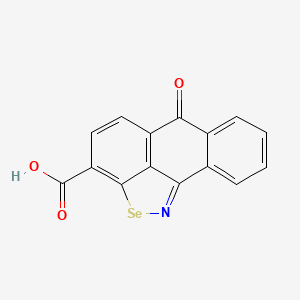
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
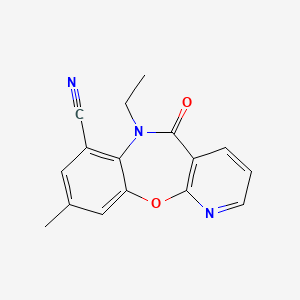
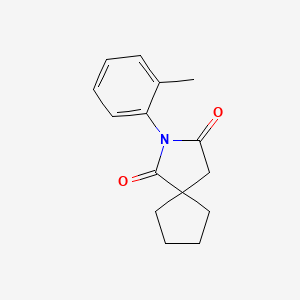


![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)

